molecular formula C11H18ClN3O B11809045 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

Cat. No.: B11809045
M. Wt: 243.73 g/mol
InChI Key: VCNGCAKEVSRBCE-UFIFRZAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with pyridin-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine dihydrochloride
  • 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine sulfate

Uniqueness

Compared to similar compounds, 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride exhibits unique properties such as higher stability, specific reactivity, and distinct biological activities. These characteristics make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C11H17N3O.ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H/t8-,9+;

InChI Key

VCNGCAKEVSRBCE-UFIFRZAQSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl

Origin of Product

United States

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